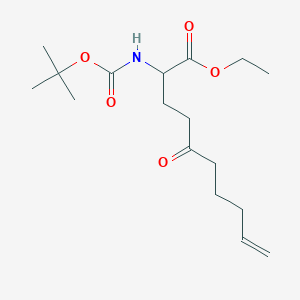
ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate typically involves the protection of an amino acid derivative with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acid derivatives often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Aqueous sodium hydroxide for ester hydrolysis.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate: Features a Boc-protected amino group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dodec-11-enoate: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .
Propriétés
Formule moléculaire |
C17H29NO5 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxodec-9-enoate |
InChI |
InChI=1S/C17H29NO5/c1-6-8-9-10-13(19)11-12-14(15(20)22-7-2)18-16(21)23-17(3,4)5/h6,14H,1,7-12H2,2-5H3,(H,18,21) |
Clé InChI |
MPHWBJHRXDNJNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)CCCC=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



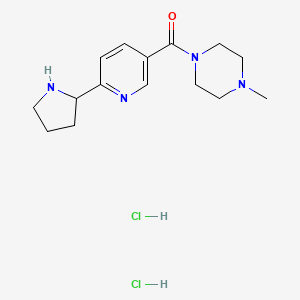
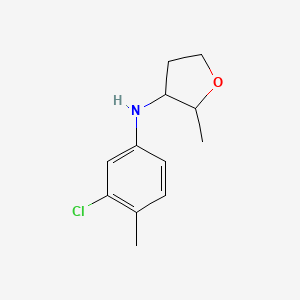
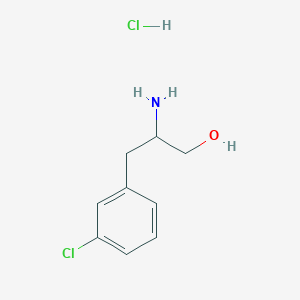
![rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)
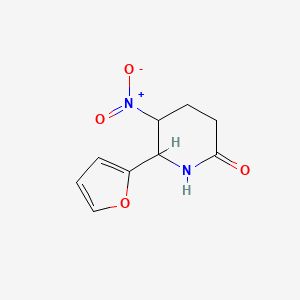
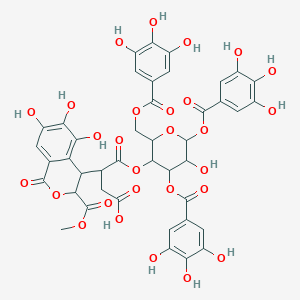
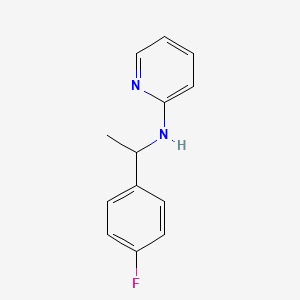
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
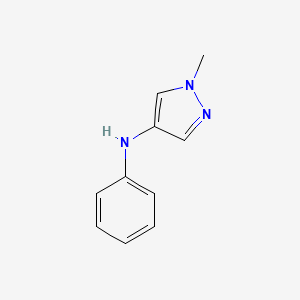


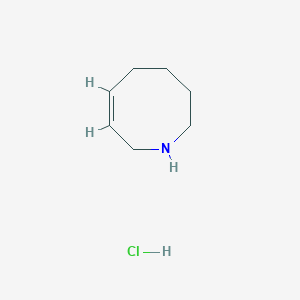
![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
